molecular formula C9H10ClFN2O B6646229 1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea

1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea

Cat. No. B6646229
M. Wt: 216.64 g/mol
InChI Key: OTHPBXSKIPGKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea is a chemical compound that has been synthesized and studied for its potential use in scientific research. It is a member of the urea family of compounds and has been shown to have interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition may lead to the disruption of cell division and ultimately cell death.
Biochemical and Physiological Effects
1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea has been shown to have a variety of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, it has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea in lab experiments is its potent activity against cancer cells and bacteria. This makes it a valuable tool for studying the mechanisms of cancer and bacterial growth, as well as for developing new therapies. However, one limitation of using this compound is its potential toxicity. It has been shown to have toxic effects on certain cells and organisms, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research on 1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea. One area of interest is the development of new cancer therapies based on this compound. Researchers may also investigate its potential use as an antibiotic or anti-inflammatory agent. Additionally, further studies may be conducted to better understand its mechanism of action and potential toxicity, in order to optimize its use in scientific research.

Synthesis Methods

1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea can be synthesized through a multi-step process involving the reaction of several chemicals. One common method involves the reaction of 3-chloro-4-fluorobenzaldehyde with methylamine to form 3-chloro-4-fluorobenzylamine. This intermediate is then reacted with methyl isocyanate to form the final product, 1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea.

Scientific Research Applications

1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to have interesting properties that make it a promising candidate for drug development. For example, it has been found to have potent antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been shown to have antibacterial activity against certain strains of bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O/c1-13(9(12)14)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHPBXSKIPGKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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